Chemical structure and molecular weight of Methyl 5-methylbiphenyl-2-carboxylate
Chemical structure and molecular weight of Methyl 5-methylbiphenyl-2-carboxylate
An In-Depth Technical Guide to Methyl 5-methylbiphenyl-2-carboxylate (CAS: 191104-38-8)
Abstract
Methyl 5-methylbiphenyl-2-carboxylate is a biaryl compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structural scaffold serves as a foundational building block for more complex molecules targeting a range of biological receptors. This technical guide provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, and robust methods for its synthesis. We will explore the mechanistic underpinnings of its preparation via palladium-catalyzed cross-coupling reactions and provide detailed experimental protocols. Furthermore, this guide will discuss the compound's chemical reactivity and its strategic applications as a key intermediate in the synthesis of pharmacologically active agents, including potential receptor modulators and antagonists. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction and Nomenclature
The biphenyl carboxylate motif is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with significant biological targets.[1] Methyl 5-methylbiphenyl-2-carboxylate (CAS No. 191104-38-8) is a specific derivative of this class, valued for its utility as a synthetic intermediate.[1]
It is important to address the compound's nomenclature. While commonly referred to as Methyl 5-methylbiphenyl-2-carboxylate, its formal IUPAC name is methyl 4-methyl-2-phenylbenzoate .[1] This name clarifies the substitution pattern on a single benzene ring: a methyl benzoate core with a phenyl group at position 2 and a methyl group at position 4. This guide will use the common name while acknowledging the IUPAC designation and will focus exclusively on the compound associated with CAS number 191104-38-8. The presence of the methyl ester provides a versatile functional group for subsequent chemical modifications, making it an ideal starting point for the synthesis of compound libraries for screening and lead optimization.[1]
Physicochemical Properties and Structural Elucidation
The precise identity and purity of a chemical compound are foundational to its use in research and development. A combination of spectroscopic and physical data is used to unequivocally characterize Methyl 5-methylbiphenyl-2-carboxylate.
Compound Identification
The key identifiers and properties of the compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl 4-methyl-2-phenylbenzoate | [1] |
| Common Name | Methyl 5-methylbiphenyl-2-carboxylate | |
| CAS Number | 191104-38-8 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3] |
| Molecular Weight | 226.28 g/mol | [1][2] |
| InChI Key | ZFCJFGSLSLXVOI-UHFFFAOYSA-N | [1] |
Chemical Structure
The two-dimensional structure of Methyl 5-methylbiphenyl-2-carboxylate highlights the spatial arrangement of the two phenyl rings and the key functional groups.
Caption: 2D structure of Methyl 5-methylbiphenyl-2-carboxylate.
Spectroscopic Characterization
While specific spectral data is proprietary to individual suppliers, a standard structural confirmation workflow relies on a suite of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for elucidating the structure of organic molecules.[1]
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the ester methyl group (O-CH₃) typically around 3.6-3.9 ppm, and a singlet for the aromatic methyl group (Ar-CH₃) around 2.4 ppm. The aromatic region (7.0-8.0 ppm) would display a complex pattern of doublets, triplets, and multiplets corresponding to the specific substitution pattern on the two rings.
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¹³C NMR : The carbon spectrum would confirm the presence of 15 unique carbon atoms. Key signals would include the ester carbonyl carbon (~167 ppm), several aromatic carbons (120-145 ppm), and the two methyl carbons (~52 ppm for the ester and ~21 ppm for the aromatic methyl).
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to the elemental composition of C₁₅H₁₄O₂.
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Infrared (IR) Spectroscopy : IR analysis would reveal characteristic absorption bands, most notably a strong C=O stretch for the ester group around 1720 cm⁻¹ and C-O stretches around 1250 cm⁻¹.
Synthesis and Mechanistic Insights
The construction of the biaryl bond is the critical step in synthesizing this molecule. The Suzuki-Miyaura coupling is the most efficient and widely adopted method for this transformation due to its high functional group tolerance and excellent yields.[1]
The Suzuki-Miyaura Coupling Approach
This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron species with an organohalide. For Methyl 5-methylbiphenyl-2-carboxylate, a logical pathway is the coupling of methyl 2-bromo-5-methylbenzoate with phenylboronic acid .
Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of Methyl 5-methylbiphenyl-2-carboxylate.
Materials:
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Methyl 2-bromo-5-methylbenzoate (1.0 eq)
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Phenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)[1]
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Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)[1]
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Toluene and Water (e.g., 4:1 mixture)
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Argon or Nitrogen gas supply
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromo-5-methylbenzoate, phenylboronic acid, and potassium carbonate.
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Solvent and Catalyst Addition: Add the solvent system (e.g., Toluene/Water) via syringe, followed by the addition of the palladium catalyst, Pd(PPh₃)₄. The biphasic solvent system with a base is essential for the catalytic cycle, facilitating the transmetalation step.
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Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
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Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 5-methylbiphenyl-2-carboxylate.[4]
Chemical Reactivity and Synthetic Utility
The structure of Methyl 5-methylbiphenyl-2-carboxylate offers two primary sites for chemical modification, making it a valuable intermediate.
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Reactions at the Ester Group : The methyl ester is a versatile handle.
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Hydrolysis : It can be easily hydrolyzed to the corresponding carboxylic acid, 5-methylbiphenyl-2-carboxylic acid, under either acidic or basic (saponification) conditions.[1] This is a common step in drug development, as carboxylic acids often exhibit different biological activities or can serve as a key anchor for binding to protein targets.[5]
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Amidation : The ester can be converted to a wide range of amides by reacting with primary or secondary amines, often under elevated temperatures or with coupling reagents. This allows for the exploration of structure-activity relationships by introducing diverse substituents.
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Reactions on the Aromatic Rings : The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.[6] The position of these substitutions will be directed by the existing electron-donating (methyl) and electron-withdrawing (ester, phenyl) groups, allowing for the synthesis of more complex, polysubstituted biphenyls.
Applications in Medicinal Chemistry and Drug Development
The core structure of this compound is a key element in the design of new therapeutic agents.
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Scaffold for Receptor Modulators : Biphenyl carboxylate analogs are actively investigated as modulators for important receptors. For example, related structures have shown promise as positive allosteric modulators (PAMs) for metabotropic glutamate receptor 2 (mGluR2), a target for treating schizophrenia and substance dependence.[1]
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Intermediate for Angiotensin II Antagonists : The biphenyl scaffold is famously a core component of the "sartan" class of drugs, which are angiotensin II (AT1) receptor antagonists used to treat hypertension.[1] Methyl 5-methylbiphenyl-2-carboxylate serves as a valuable starting material for synthesizing novel analogs in this class.
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The Strategic Role of Methylation : The introduction of methyl groups into drug candidates is a well-established strategy in lead optimization.[7] The methyl group at the 5-position can influence the molecule's conformation (dihedral angle between the rings), improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through hydrophobic interactions within a receptor pocket.[7]
Conclusion
Methyl 5-methylbiphenyl-2-carboxylate is more than a simple organic molecule; it is a strategically designed building block for modern drug discovery. Its well-defined structure, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and versatile chemical handles make it an invaluable asset for medicinal chemists. By providing a reliable scaffold for creating diverse molecular libraries, it facilitates the exploration of structure-activity relationships and the development of novel therapeutics targeting a wide array of diseases. This guide has provided the foundational knowledge required for researchers and scientists to effectively synthesize, characterize, and apply this important chemical intermediate in their work.
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